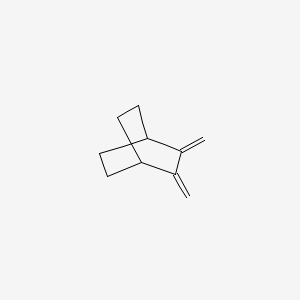
Bicyclo(2.2.2)octane, 2,3-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- is a bicyclic organic compound with the molecular formula C10H14. This compound features a unique structure with two methylene groups attached to the bicyclo(2.2.2)octane framework. It is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo(2.2.2)octane, 2,3-bis(methylene)- can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. This method is advantageous due to its simplicity and efficiency . Another method includes the selective fragmentation of functionalized tricyclo derivatives, which can be constructed using intramolecular cyclopropanation or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods: Industrial production of bicyclo(2.2.2)octane, 2,3-bis(methylene)- is less common due to the specialized nature of its applications. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo(2.2.2)octane, 2,3-bis(methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in cycloaddition reactions, such as the Diels-Alder reaction .
Common Reagents and Conditions: Common reagents used in reactions involving bicyclo(2.2.2)octane, 2,3-bis(methylene)- include molecular iodine, methyllithium, and various catalysts for metathesis reactions . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving bicyclo(2.2.2)octane, 2,3-bis(methylene)- depend on the specific reaction conditions and reagents used. For example, the reaction with methyllithium can yield 3-hydroxy-3-methylbicyclo(2.2.2)octan-2-one .
Applications De Recherche Scientifique
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers . In biology and medicine, derivatives of this compound have shown potential as inhibitors of enzymes such as topoisomerase II, which is involved in DNA replication . Additionally, it has been studied for its potential use in the development of non-covalent SARS-CoV-2 3CL pro protease inhibitors .
Mécanisme D'action
The mechanism of action of bicyclo(2.2.2)octane, 2,3-bis(methylene)- and its derivatives often involves the inhibition of specific enzymes or molecular targets. For example, it can act as a prodrug that, upon activation, inhibits viral reproduction by being falsely inserted into the newly forming RNA molecule, thus preventing further replication of the virus’s genetic material .
Comparaison Avec Des Composés Similaires
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- can be compared with other bicyclic compounds such as bicyclo(2.2.1)heptane (norbornane) and bicyclo(3.3.1)nonane. These compounds share similar structural features but differ in their chemical reactivity and applications . For instance, norbornane is commonly used in organic synthesis, while bicyclo(3.3.1)nonane is studied for its unique electronic properties .
Similar Compounds
- Bicyclo(2.2.1)heptane (norbornane)
- Bicyclo(3.3.1)nonane
- Bicyclo(3.2.1)octane
- 1,4-Diazabicyclo(2.2.2)octane (DABCO)
Propriétés
Numéro CAS |
36439-79-9 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
2,3-dimethylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H14/c1-7-8(2)10-5-3-9(7)4-6-10/h9-10H,1-6H2 |
Clé InChI |
WEOIMVGRKQBCKD-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC(C1=C)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




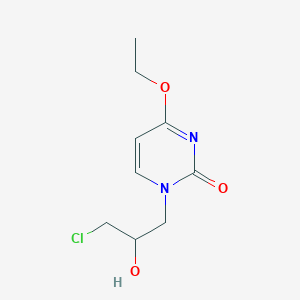
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)

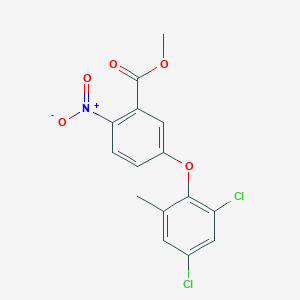
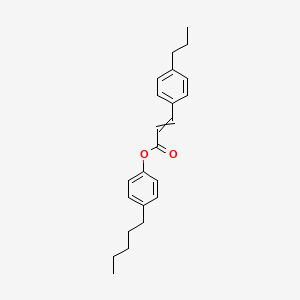
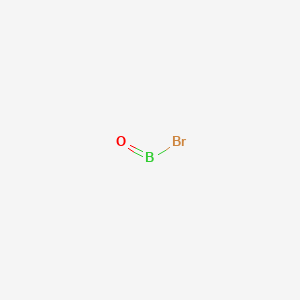
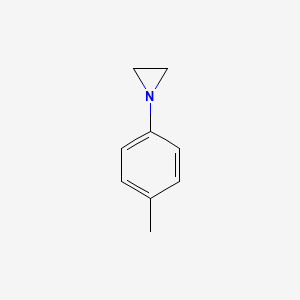
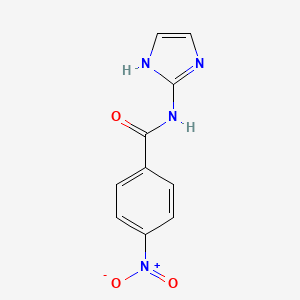
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)


